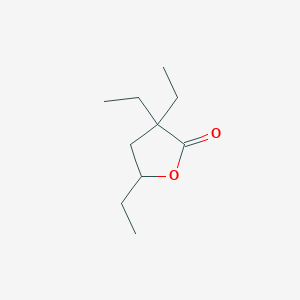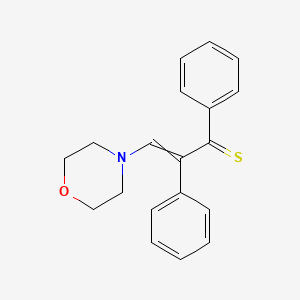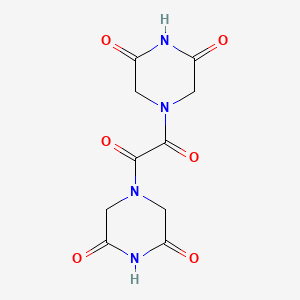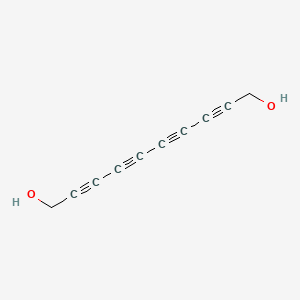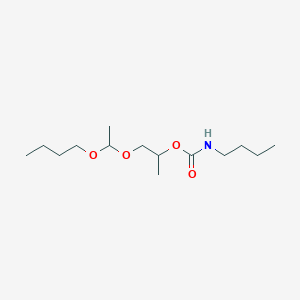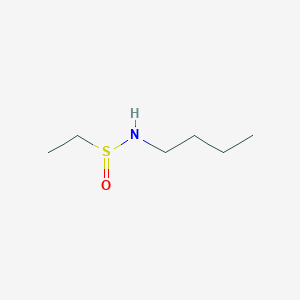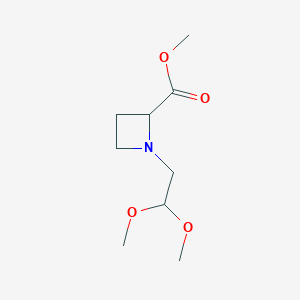
2-Azetidinecarboxylic acid, 1-(2,2-dimethoxyethyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azetidinecarboxylic acid, 1-(2,2-dimethoxyethyl)-, methyl ester is a chemical compound with the molecular formula C9H17NO4 It is a derivative of azetidinecarboxylic acid, featuring a methyl ester group and a 2,2-dimethoxyethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinecarboxylic acid, 1-(2,2-dimethoxyethyl)-, methyl ester typically involves the esterification of 2-Azetidinecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially involving continuous flow reactors and automated purification systems to handle large quantities of reactants and products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Azetidinecarboxylic acid, 1-(2,2-dimethoxyethyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Azetidinecarboxylic acid, 1-(2,2-dimethoxyethyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Azetidinecarboxylic acid, 1-(2,2-dimethoxyethyl)-, methyl ester exerts its effects depends on its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active azetidinecarboxylic acid, which can then interact with enzymes or receptors in biological systems. The 2,2-dimethoxyethyl group may also play a role in modulating the compound’s activity by influencing its solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azetidinecarboxylic acid, methyl ester: Lacks the 2,2-dimethoxyethyl group, which may affect its reactivity and applications.
2-Azetidinecarboxylic acid, ethyl ester: Similar structure but with an ethyl group instead of a methyl group, leading to different physical and chemical properties.
2-Azetidinecarboxylic acid, 1-(2-methoxyethyl)-, methyl ester: Contains a 2-methoxyethyl group, which may result in different biological activity and solubility.
Uniqueness
2-Azetidinecarboxylic acid, 1-(2,2-dimethoxyethyl)-, methyl ester is unique due to the presence of the 2,2-dimethoxyethyl group, which can influence its chemical reactivity, solubility, and potential applications in various fields. This structural feature sets it apart from other similar compounds and makes it a valuable subject of study in scientific research.
Propriétés
Numéro CAS |
62664-93-1 |
|---|---|
Formule moléculaire |
C9H17NO4 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
methyl 1-(2,2-dimethoxyethyl)azetidine-2-carboxylate |
InChI |
InChI=1S/C9H17NO4/c1-12-8(13-2)6-10-5-4-7(10)9(11)14-3/h7-8H,4-6H2,1-3H3 |
Clé InChI |
JZZPRXOHCGJSGG-UHFFFAOYSA-N |
SMILES canonique |
COC(CN1CCC1C(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(1-Chloro-5-methylhexan-2-yl)oxy]methyl}oxirane](/img/structure/B14514618.png)
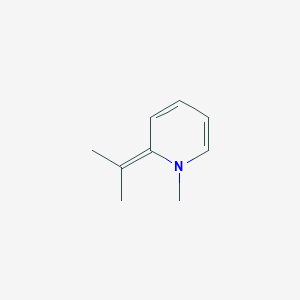
![2-Ethyl-3-methylnaphtho[1,2-B]thiophene](/img/structure/B14514623.png)
![8-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}octanoic acid](/img/structure/B14514625.png)
![1,3-Dimethyl-3-[4-(2-methylpropoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B14514627.png)
